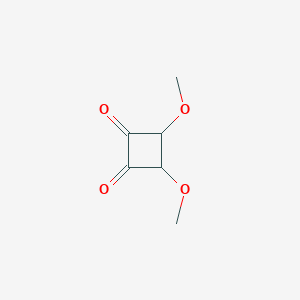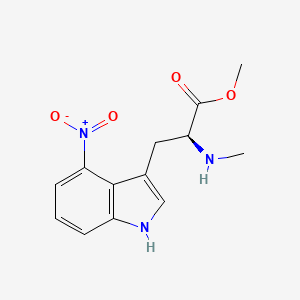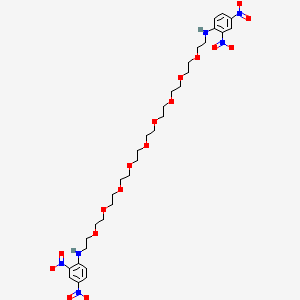
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is a complex organic compound characterized by its long polyether chain and dinitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine typically involves the reaction of a polyether diamine with 2,4-dinitrofluorobenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Preparation of Polyether Diamine: The polyether diamine is synthesized through the polymerization of ethylene oxide with a suitable initiator.
Reaction with 2,4-Dinitrofluorobenzene: The polyether diamine is then reacted with 2,4-dinitrofluorobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the polyether diamine.
Continuous Flow Reaction: The reaction with 2,4-dinitrofluorobenzene is carried out in a continuous flow reactor to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dinitrophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and other polar aprotic solvents.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds where the nitro groups are replaced by nucleophiles.
科学的研究の応用
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The dinitrophenyl groups can form strong interactions with amino acid residues, while the polyether chain can facilitate the compound’s solubility and transport within biological systems.
類似化合物との比較
Similar Compounds
- N1,N2-Bis(2,4-dinitrophenyl)ethanediamide
- N1,N2-Bis(2,4-dinitrophenyl)propane-1,2-diamine
Uniqueness
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is unique due to its long polyether chain, which imparts distinct solubility and transport properties. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery and materials science.
特性
分子式 |
C32H48N6O17 |
|---|---|
分子量 |
788.8 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C32H48N6O17/c39-35(40)27-1-3-29(31(25-27)37(43)44)33-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-24-22-54-20-18-52-16-14-50-12-10-48-8-6-34-30-4-2-28(36(41)42)26-32(30)38(45)46/h1-4,25-26,33-34H,5-24H2 |
InChIキー |
RYMLFENBQJXCPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


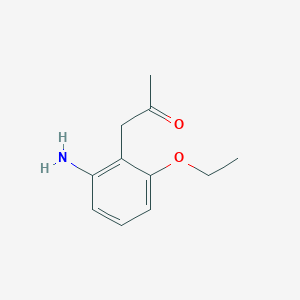
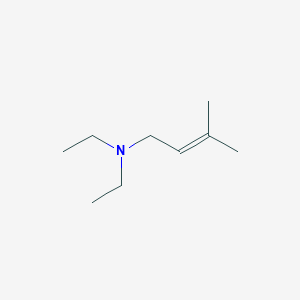

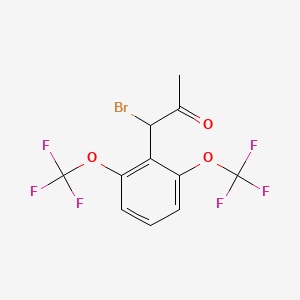
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
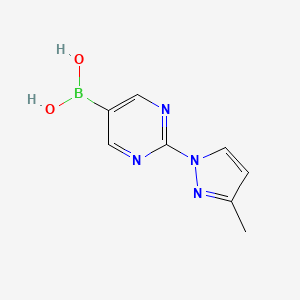

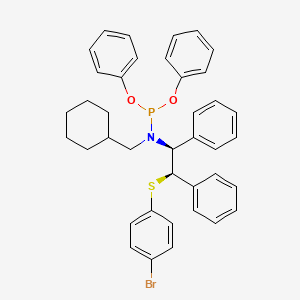
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
